molecular formula C20H26N2O4S B7719063 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B7719063
M. Wt: 390.5 g/mol
InChI Key: PURPLNMETPMAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mechanism of Action

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide selectively binds to the active site of BTK and inhibits its kinase activity, which leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its lack of activity against C481S mutant BTK, which is associated with resistance to other BTK inhibitors. Another limitation is the need for further optimization of the dosing regimen and combination therapies to maximize its efficacy in clinical trials.

Future Directions

For 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Combination therapies with other targeted agents, such as venetoclax and lenalidomide, are also being explored to enhance its anti-tumor activity. Additionally, the development of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide analogs with improved potency and selectivity for BTK is an area of active research.
Conclusion:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor for the treatment of B-cell malignancies. Its selectivity for BTK and favorable safety profile make it an attractive candidate for clinical development. Further research is needed to optimize its dosing regimen and combination therapies to maximize its efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-(tert-butylsulfonamido)phenylboronic acid with 4-methoxyphenylpropan-2-one in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-N-(4-methoxyphenyl)propanamide to yield 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide. This synthesis method has been optimized to produce high yields and purity of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to selectively inhibit the Bruton's tyrosine kinase (BTK) pathway, which is essential for B-cell receptor (BCR) signaling and survival of B-cell malignancies.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)18-12-5-15(6-13-18)7-14-19(23)21-16-8-10-17(26-4)11-9-16/h5-6,8-13,22H,7,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURPLNMETPMAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.